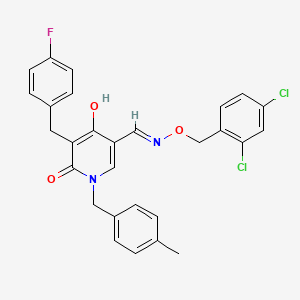
5-(4-fluorobenzyl)-4-hydroxy-1-(4-methylbenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves multi-step reactions, starting from basic building blocks like resorcinol, methyl-4-oxo-3-piperidine carboxylate hydrochloride, or 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. These syntheses often employ reactions such as lithium–bromine exchange, regioselective nitration, and Pd-catalyzed alkoxycarbonylation, demonstrating the complexity and precision required in organic synthesis (Duan-zhi, 2005); (Boros et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques like IR, ~1HNMR, ESI-MS spectra, and single-crystal X-ray diffraction. These methods provide detailed insights into the compound's geometry, bonding, and electronic structure, essential for understanding its reactivity and properties (Si-jia, 2011).
Chemical Reactions and Properties
The chemical reactions involving oximes and organo-derivatives of Group III elements highlight the compound's reactivity, including the formation of methane and crystalline oximate from Pyridine-2-carbaldehyde oxime reacting with trimethylborane. Such reactions are pivotal for understanding the compound's behavior in various chemical environments (Pattison & Wade, 1968).
Physical Properties Analysis
The synthesis and analysis of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds provide insights into the physical properties like solubility, stability, and chromatographic behavior, which are crucial for the compound's practical applications (Wiesenthal et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups, stability under different conditions, and interaction with metals, are studied through reactions with oximes, organo-derivatives, and catalysis involving carbohydrate-derived oxime ethers. These properties determine the compound's suitability for specific applications and its behavior in complex chemical systems (Brunner et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Compounds with similar structures have been synthesized and analyzed for their molecular and crystal structures. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was synthesized and characterized, revealing a nonplanar molecule with a chair conformation of the piperidine ring and a dihedral angle of 86.1° between the pyridine and benzene rings. This study suggests potential applications in structural chemistry and material science (Xue Si-jia, 2011).
Metabolic Studies
- Some studies have investigated the metabolic pathways of similar compounds. For example, 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldoxime was studied for its excretion pathways, mainly through the urinary route, and transformations into other compounds. This suggests potential applications in pharmacokinetics and drug metabolism research (Pham-Huu-Chanh, S. Chanvattey, J. Patte, 1970).
Chemical Properties and Reactivity
- Research on related compounds has explored their chemical properties and reactivity. For example, the study of 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one investigated the compound's molecular geometry and crystal structure, highlighting potential applications in the study of molecular interactions and the development of new materials (Jianying Huang, F. Zhou, 2011).
Eigenschaften
IUPAC Name |
5-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl2FN2O3/c1-18-2-4-20(5-3-18)15-33-16-22(14-32-36-17-21-8-9-23(29)13-26(21)30)27(34)25(28(33)35)12-19-6-10-24(31)11-7-19/h2-11,13-14,16,34H,12,15,17H2,1H3/b32-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMGGFYWUQDNA-HIWRWHBISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=C(C2=O)CC3=CC=C(C=C3)F)O)/C=N/OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

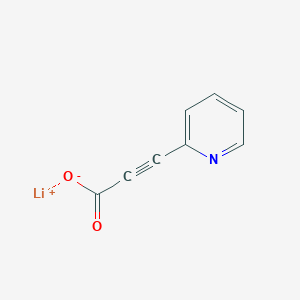
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

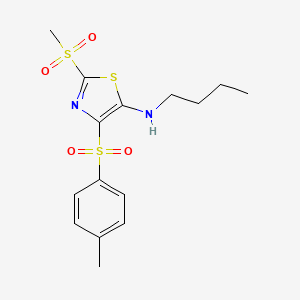
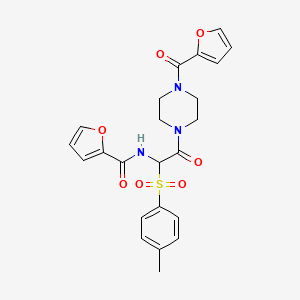


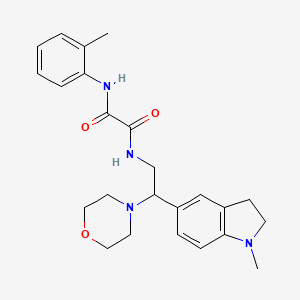
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
